molecular formula C6H8N2O2S B042539 Ethyl 2-aminothiazole-5-carboxylate CAS No. 32955-21-8

Ethyl 2-aminothiazole-5-carboxylate

Cat. No. B042539
CAS RN: 32955-21-8
M. Wt: 172.21 g/mol
InChI Key: VNZXERIGKZNEKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-aminothiazole-5-carboxylate involves various strategies, including modifications to its core structure to enhance its antimicrobial activities. For instance, its derivatives have been synthesized using readily available materials, and their structures were confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry (Desai, Bhatt, & Joshi, 2019). Another method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to produce α-bromo-α-formylacetate hemiacetal, which is then cyclized with thioureas to yield the compound in good yields (Zhao et al., 2001).

Molecular Structure Analysis

The molecular structure of Ethyl 2-aminothiazole-5-carboxylate is characterized by planar sheets connected by intermolecular hydrogen bonding. These interactions contribute to its stability and reactivity. For example, the crystal structure analysis shows planar sheets internally connected by hydrogen bonds running parallel to specific planes, with limited interactions between the sheets to dipole-dipole interactions (Kennedy et al., 2001).

Chemical Reactions and Properties

Ethyl 2-aminothiazole-5-carboxylate participates in various chemical reactions, forming the basis for synthesizing more complex molecules. Its reactions include cyclization processes and interactions leading to the formation of antimicrobial agents. For instance, its chemical modifications have shown antimicrobial activities against strains of bacteria and fungi (Desai, Bhatt, & Joshi, 2019).

Physical Properties Analysis

The compound's physical properties, such as solubility and melting point, are essential for its application in chemical syntheses. While specific studies on these properties are scarce, the structural analysis and reactivity suggest that its physical characteristics are conducive to various chemical reactions.

Chemical Properties Analysis

The chemical properties of Ethyl 2-aminothiazole-5-carboxylate, including its reactivity with different chemical agents and its behavior under various conditions, have been explored to understand its potential applications in organic synthesis. Its reactivity with secondary amines through Michael-like addition strategy is an example of its versatile chemical properties (Boy & Guernon, 2005).

Scientific Research Applications

  • Anticancer Activity: Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated potential anticancer activity, especially against RPMI-8226 leukemia cell line and a broad spectrum of human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999).

  • Anti-inflammatory, Analgesic, and Antipyretic Activities: Certain derivatives, such as ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, have shown these activities, albeit with potential ulcerogenic effects (Abignente et al., 1983).

  • Crystallographic Properties: Studies on the structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related compounds have revealed insights into their hydrogen-bonded interactions and crystal structures (Lynch & Mcclenaghan, 2004).

  • Inhibition of Cancer Cell Proliferation: 2-Aminothiazole-4-carboxylate derivatives have shown potential in inhibiting beta-catenin concentration and reducing colorectal cancer cell proliferation by 60% (Ilyas et al., 2021).

  • Antibacterial and Antifungal Properties: Carboxamides synthesized from 2-aminothiazole derivatives have shown promising antibacterial and antifungal properties, with potential for development as antimicrobial agents (Wazalwar et al., 2019).

  • Synthesis Techniques: Research has also focused on developing efficient synthesis methods for various derivatives of ethyl 2-aminothiazole-5-carboxylate, enhancing the practicality of producing these compounds for further study and application (Cheng et al., 2016).

Safety And Hazards

When handling Ethyl 2-aminothiazole-5-carboxylate, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as Ethyl 2-aminothiazole-5-carboxylate, which could decrease drug resistance and reduce unpleasant side effects is more desirable .

properties

IUPAC Name

ethyl 2-amino-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZXERIGKZNEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310861
Record name Ethyl 2-aminothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminothiazole-5-carboxylate

CAS RN

32955-21-8
Record name 32955-21-8
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Record name Ethyl 2-aminothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-thiazole-5-carboxylic acid ethyl ester
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Synthesis routes and methods I

Procedure details

To a -10° C. solution of potassium tert-butoxide (150 g, 1.3 mol) in THF (1.35 L) was added a solution of ethyl chloroacetate (139 mL, 1.3 mol) and ethyl formate (103 mL, 1.27 mol) in THF (150 mL) dropwise over 75 minutes, with good mechanical stirring. A THF rinse (25 mL) was added over 5 minutes. The thick solution was stirred another 3 hours at ca. -5° to 0° C.,then the reaction was quenched by addition of a solution of NaCl (240 g) and conc. HCl (90 mL) in water (960 mL). The mixture was allowed to warm to 15° C. and the lower aqueous layer was discarded. Thiourea (97 g, 1.27 mol) was dissolved in the crude THF solution of chloroaldehyde. The solution was warmed to 65° C. and refluxed for 1 hour, then cooled to 30° C. Addition of a solution of K2CO3 (88 g, 0.64 mol) in 1500 mL water produced two layers (aqueous pH=7). The THF was removed under vacuum at ≤45° C., causing the product to precipitate as a yellow solid. The slurry was cooled to 15° C., and the product was collected on a fritted Buchner funnel and washed with 3×200 mL water, then dried 24 hours in a vacuum oven at 55° C. to provide 151 g of title compound as a yellow solid, m.p. 155°-158° C. 1H NMR (DMSO-d6) δ7.8 (br s, 2H, NH2), 7.62 (s, 1H), 4.13 (q, 2H), 1.18 (t, 3H). 13C NMR (DMSO-d6) δ173.4, 161.3, 147.9, 114.5, 60.1, 14.3.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step One
Name
Quantity
1.35 L
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
chloroaldehyde
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
88 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a -10° C. solution of potassium tert-butoxide (150 g, 1.3 mol) in THF (1.35 L) was added a solution of ethyl chloroacetates (139 mL, 1.3 mol) and ethyl formate (103 mL, 1.27 mol) in THF (150 mL) dropwise over 75 minutes, with good mechanical stirring. A THF rinse (25 mL) was added over 5 minutes. The thick solution was stirred another 3 hours at ca. -5 to 0° C., then the reaction was quenched by addition of a solution of NaCl (240 g) and conc. HCl (90 mL) in water (960 mL). The mixture was allowed to warm to 15° C. and the lower aqueous layer was discarded. Thiourea (97 g, 1.27 mol) was dissolved in the crude THF solution of chloroaldehyde. The solution was warmed to 65° C. and refluxed for 1 hour, then cooled to 30° C. Addition of a solution of K2CO3 (88 g, 0.64 mol) in 1500 mL water produced two layers (aqueous pH=7). The THF was removed under vacuum at ≤45° C., causing the product to precipitate as a yellow solid. The slurry was cooled to 15° C., and the product was collected on a fritted Buchner funnel and washed with 3×200 mL water, then dried 24 hours in a vacuum oven at 55° C. to provide 151 g of title compound as a yellow solid, m.p. 155-158° C. 1H NMR (DMSO-d6) δ 7.8 (brs, 2H, NH2), 7.62 (s, 1H), 4.13 (q, 2H), 1.18 (t, 3H). 13C NMR (DMSO-d6) δ 173.4, 161.3, 147.9, 114.5, 60.1, 14.3.
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl chloroacetates
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step One
Name
Quantity
1.35 L
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
chloroaldehyde
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
88 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
47
Citations
R Zhao, S Gove, JE Sundeen, BC Chen - Tetrahedron Letters, 2001 - Elsevier
… with thiourea in water afforded ethyl 2-aminothiazole-5-carboxylate in 67%. Although this … h cleanly afforded ethyl 2-aminothiazole-5-carboxylate 4a which was isolated in 90% yield. …
Number of citations: 38 www.sciencedirect.com
BC Chen, R Zhao, B Wang, R Droghini, J Lajeunesse… - Arkivoc, 2010 - arkat-usa.org
… Our initial focus was to use ethyl 2-aminothiazole-5-carboxylate 10 as core intermediate … N-Boc protection of ethyl 2-aminothiazole-5-carboxylate 10, ester hydrolysis and carboxylic acid …
Number of citations: 34 www.arkat-usa.org
RC Witman - 1953 - search.proquest.com
… indicates the material is the hydrobromide of the ester : ethyl 2-aminothiazole5-carboxylate . … O5E mole) of ethyl 2-aminothiazole-5-carboxylate. The mixture was stirred at room …
Number of citations: 0 search.proquest.com
J Das, P Chen, D Norris, R Padmanabha… - Journal of medicinal …, 2006 - ACS Publications
… )-2-[(cyclopropylcarbonyl)amino]-1,3-thiazole-5-carboxamide (7n): 2-tert-Butoxycarbonyloxyamino-thiazole-5-carboxylic acid 4c was prepared from ethyl 2-aminothiazole-5-carboxylate …
Number of citations: 481 pubs.acs.org
K Ganapathi, A Venkataraman - Proceedings of the Indian …, 1945 - repository.ias.ac.in
… The hydrazide (VII) ɔtained from ethyl 2-aminothiazole-5-carboxylate was treated with nitrous :id. Since … RA Bellary who prepared and supplied ethyl 2-aminothiazole5-carboxylate and …
Number of citations: 44 repository.ias.ac.in
CD Pawar, AP Sarkate, KS Karnik, SS Bahekar… - Bioorganic & medicinal …, 2016 - Elsevier
A series of novel molecules containing thiazole ring structure were designed and synthesized. The structures of the synthesized compounds were elucidated and confirmed by 1 H NMR…
Number of citations: 41 www.sciencedirect.com
K Ganapathi, KD Kulkarni - Proc. Natl. Acad. Sci. India. Sect. A, 1953 - ias.ac.in
… The hydrazide (VID obtained from ethyl 2-aminothiazole-5-carboxylate was treated with nitrous acid. Since in this compound th~ 2-amino group does not undergo diazotization under …
Number of citations: 17 www.ias.ac.in
PC Butani, BM Bheshdadia, KD Ladva - Chemistry & Biology, 2020 - cbijournal.com
… occurs and formation of ethyl 2-aminothiazole-5-carboxylate (7) [… alkylation of the ethyl 2-aminothiazole5-carboxylate … temperature to give ethyl 2-aminothiazole-5-carboxylate 7, which is …
Number of citations: 1 cbijournal.com
PC Butani, BM Bheshdadia… - Chemistry & Biology …, 2020 - search.ebscohost.com
… occurs and formation of ethyl 2-aminothiazole-5-carboxylate (7) [… alkylation of the ethyl 2-aminothiazole5-carboxylate … temperature to give ethyl 2-aminothiazole-5-carboxylate 7, which is …
Number of citations: 0 search.ebscohost.com
G Buchappa, P Kumar, KD Prasad… - Asian Journal of …, 2018 - researchgate.net
… The primary stage of the process involves stirring a suspension of ethyl 2-aminothiazole-5-carboxylate (2-ATC) (1), dimethylamino pyridine (DMAP), di-tertiary-butyldicarbonate (DIBOC)…
Number of citations: 2 www.researchgate.net

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